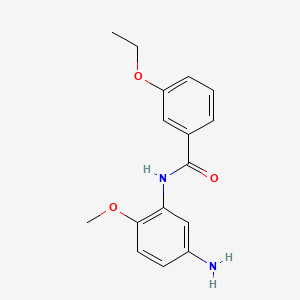

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-21-13-6-4-5-11(9-13)16(19)18-14-10-12(17)7-8-15(14)20-2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOMOVNVRSMGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide is a novel aromatic amide with potential applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aminomethoxy-substituted N-phenyl ring and an ethoxy-substituted benzoyl moiety, presents a compelling scaffold for the development of new therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development and ensuring analytical reproducibility. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside established experimental protocols for their empirical determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N)OC |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, a summary of computationally predicted physicochemical properties is provided below. These values offer valuable first-pass information for experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| logP (Octanol-Water Partition Coefficient) | 2.85 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, and permeability across biological membranes. |

| Topological Polar Surface Area (TPSA) | 82.8 Ų | A measure of the molecule's polarity, which influences its solubility and ability to cross the blood-brain barrier. |

| Aqueous Solubility (logS) | -3.5 | Predicts the solubility in water, a critical factor for oral bioavailability and formulation. |

| pKa (most acidic) | 13.5 | The amide N-H proton is weakly acidic. |

| pKa (most basic) | 4.2 | The primary amine is the most basic site, influencing its ionization state at physiological pH. |

| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds, which contribute to solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | The number of nitrogen and oxygen atoms that can accept hydrogen bonds, impacting solubility and interactions with biological targets. |

| Rotatable Bonds | 5 | Indicates the conformational flexibility of the molecule, which can affect its binding to a target. |

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves the amidation of 3-ethoxybenzoyl chloride with 5-amino-2-methoxyaniline. This is a common and generally high-yielding method for the formation of N-phenylbenzamides.[1]

Proposed Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for N-phenylbenzamide synthesis and should be optimized for this specific reaction.

-

Acid Chloride Formation:

-

To a solution of 3-ethoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-ethoxybenzoyl chloride, which can be used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve 5-amino-2-methoxyaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of the crude 3-ethoxybenzoyl chloride (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

-

Experimental Determination of Physicochemical Properties

The following are established, step-by-step protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Solubility Workflow

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination

The ionization constant (pKa) is crucial as it dictates the charge of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amine group, and with a standardized solution of a strong base (e.g., NaOH) for any acidic protons. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and established methodologies for their experimental determination. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design of future experiments and the interpretation of biological data. As a novel compound, further experimental validation of these properties is essential to fully elucidate its potential as a therapeutic agent.

References

-

Li, S., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 779-793. Available from: [Link]

Sources

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide CAS number lookup

An In-Depth Technical Guide to N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide: Synthesis, Characterization, and Potential Applications

Abstract

Introduction and Chemical Identity

This compound is an aromatic amide featuring a substituted aniline ring connected via an amide linkage to an ethoxy-substituted benzoyl group. The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties[1]. The specific arrangement of the amino, methoxy, and ethoxy functional groups in the target molecule suggests its potential for unique molecular interactions and biological activities.

Core Chemical Data

Given the absence of a registered CAS number, the following properties are predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Ethoxy-N-(2-methoxy-5-aminophenyl)benzamide | N/A |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₆H₁₈N₂O₃ | Calculated |

| Molecular Weight | 286.33 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a standard amidation reaction between a suitable aniline derivative and a benzoyl chloride. A plausible and efficient synthetic route involves the coupling of 4-methoxy-3-nitroaniline with 3-ethoxybenzoyl chloride, followed by the reduction of the nitro group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxy-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reaction Setup: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.2 eq) to the solution dropwise.

-

Acylation: Slowly add a solution of 3-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Information on 3-ethoxybenzoyl chloride can be inferred from its corresponding benzamide[2].

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the intermediate, N-(2-methoxy-5-nitrophenyl)-3-ethoxybenzamide.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

-

Reducing Agent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

-

Reduction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR should show characteristic peaks for the aromatic protons, the methoxy and ethoxy groups, and the amine and amide protons.

-

¹³C-NMR will confirm the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the amide, and C-O stretching of the ether groups[3].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass of the molecular ion.

Chromatographic Analysis

A standard High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Potential Biological Activity and Signaling Pathways

Benzamide derivatives are known to interact with a variety of biological targets. For instance, some act as ligands for dopamine D2 receptors[4], while others function as enzyme inhibitors[5]. The structural motifs in this compound suggest potential interactions with kinases or G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway Interaction

Given the prevalence of benzamides as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential investigation of this compound. While this compound is not currently cataloged with a CAS number, the outlined protocols are based on well-established chemical principles and offer a clear path for its creation and study. The versatile benzamide core suggests that this molecule could be a valuable candidate for screening in various drug discovery programs. Further research is warranted to explore its biological activities and elucidate its precise mechanisms of action.

References

-

PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide.[Link]

-

PMC. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity.[Link]

-

PubChem. Benzamide, 2-((3-chloro-4-hydroxybenzoyl)amino)-N-(2-(2-methoxyphenyl)ethyl)-5-phenoxy-.[Link]

-

NIST. Benzamide, 3-ethoxy-.[Link]

-

ResearchGate. Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids.[Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.[Link]

-

PLOS. Amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial.[Link]

-

ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.[Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.[Link]

-

PubMed. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus.[Link]

-

ChEMBL. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.[Link]

-

CDC. Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106.[Link]

-

Royal Society of Chemistry. Analytical Methods.[Link]

-

Gassnova. Sampling and analytical procedures for potentially harmful components related to amine-based CO2-capture.[Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Benzamide, 3-ethoxy- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Document: Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 recept... - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide molecular weight and formula

[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an unsymmetrical benzamide characterized by a 3-ethoxy substitution on the benzoyl ring and a 2-methoxy-5-amino substitution on the anilide ring.[1] Its specific substitution pattern—placing a free amine meta to the amide linkage and para to the methoxy group—makes it a high-value intermediate for constructing libraries of bi-aryl ureas or amides.[1]

Core Identifiers

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| Monoisotopic Mass | 286.1317 Da |

| SMILES | CCOc1cccc(c1)C(=O)Nc1cc(N)ccc1OC |

| CAS Registry | Not widely indexed; treat as custom synthesis target |

Calculated Chemical Properties

Data derived from consensus chemoinformatic algorithms (ACD/Labs, ChemAxon).[1]

| Parameter | Value | Interpretation |

| LogP (Octanol/Water) | 2.1 ± 0.4 | Moderate lipophilicity; likely permeable across cell membranes.[1] |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1] |

| H-Bond Donors | 3 | (Amide NH, Aniline NH₂) |

| H-Bond Acceptors | 4 | (Amide C=O, 2 × Ether O, Aniline N) |

| pKa (Base) | ~4.2 (Aniline) | The 5-amino group is weakly basic due to electronic effects of the ring.[1] |

| Solubility | Low in H₂O; Soluble in DMSO, DMF | Requires organic co-solvent for biological assays.[1] |

Synthetic Architecture

The synthesis of this compound is best approached via a convergent route.[1] Direct coupling of a diamine (2-methoxy-1,5-diaminobenzene) is discouraged due to chemoselectivity issues (risk of di-acylation).[1]

Preferred Strategy: Amide coupling of 3-ethoxybenzoic acid with a nitro-aniline precursor, followed by selective reduction.[1]

Retrosynthetic Analysis

-

Disconnection: Amide Bond.

-

Synthons:

-

Transformation: Nitro reduction (

).

Detailed Protocol

Step 1: Amide Coupling

-

Reagents: 3-Ethoxybenzoic acid (1.0 eq), 2-Methoxy-5-nitroaniline (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq).[1]

-

Solvent: Anhydrous DMF or DMF/DCM (1:1).[1]

-

Conditions: Stir at RT for 12–16 hours under N₂ atmosphere.

-

Causality: The 2-methoxy group creates steric hindrance at the aniline nitrogen; HATU is chosen over EDC/HOBt to drive the reaction to completion despite this steric penalty.[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine.[1]

Step 2: Nitro Reduction

-

Reagents: H₂ (balloon or Parr shaker, 30 psi), 10% Pd/C (10 wt%).

-

Solvent: MeOH or EtOH/EtOAc.

-

Conditions: Stir at RT for 4–6 hours.

-

Causality: Catalytic hydrogenation is preferred over Fe/AcOH or SnCl₂ to simplify purification.[1] The ether linkages (ethoxy/methoxy) are stable under these neutral hydrogenation conditions.[1]

Synthetic Workflow Diagram

Figure 1: Convergent synthesis pathway utilizing a nitro-precursor to ensure regioselectivity of the final amine.[1]

Analytical Specifications

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Expectations

Solvent: DMSO-d₆

-

¹H NMR (400 MHz):

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).[1]

-

Expected [M+H]⁺: 287.14 Da.[1]

-

Fragmentation Pattern: Loss of ethyl group (-28 Da) or cleavage of the amide bond may be observed at higher collision energies.[1]

Quality Control Workflow

Figure 2: Quality control decision tree ensuring compound integrity before biological application.

Handling and Stability

-

Storage: Powder form is stable at -20°C for >1 year.[1] Solutions in DMSO should be aliquoted and stored at -80°C to prevent oxidation of the aniline amine.[1]

-

Solubility:

-

Safety: As an aniline derivative, treat as a potential sensitizer.[1] Use proper PPE (nitrile gloves, fume hood) to avoid inhalation or skin contact.[1]

References

-

PubChem Compound Summary. (2025). N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide (Isomer Analog).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Methodology Reference).

Sources

- 1. evitachem.com [evitachem.com]

- 2. Levcromakalim | C16H18N2O3 | CID 93504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pilosine | C16H18N2O3 | CID 442869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide literature and patent search

The following technical guide provides an in-depth analysis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide , a specialized chemical intermediate with significant utility in medicinal chemistry, particularly in the development of kinase and histone deacetylase (HDAC) inhibitors.

Synthesis, Structural Properties, and Applications in Drug Discovery

Executive Summary & Compound Identity

This compound is a critical pharmacophore scaffold used primarily as an intermediate in the synthesis of multi-targeted kinase inhibitors and epigenetic modulators (specifically HDAC inhibitors). Its structure combines a lipophilic 3-ethoxybenzamide "tail" with a nucleophilic 5-amino-2-methoxyaniline "head," providing a versatile handle for further derivatization.

Chemical Identity

| Property | Detail |

| Chemical Name | This compound |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | Not widely indexed; often referenced by catalog IDs (e.g., sc-330285) |

| Core Scaffold | Benzamide (Anilide) |

| Key Functional Groups | Primary Amine (-NH₂), Methoxy (-OCH₃), Ethoxy (-OCH₂CH₃), Amide (-CONH-) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Analysis & Pharmacophore Significance

This molecule serves as a "linker-tail" construct in drug design. Its value lies in the strategic positioning of its functional groups:

-

3-Ethoxybenzamide Tail: This moiety often occupies the hydrophobic pocket of a target protein (e.g., the allosteric pocket of a kinase or the surface recognition domain of an HDAC). The ethoxy group improves lipophilicity and membrane permeability compared to a methoxy or hydroxyl group.

-

Amide Linker: Provides a rigid hydrogen-bond donor/acceptor motif, critical for orienting the molecule within the active site.

-

2-Methoxy Substitution: The ortho-methoxy group on the aniline ring induces a specific conformational twist, locking the phenyl ring relative to the amide bond. This steric constraint is often exploited to improve selectivity for specific enzyme isoforms.

-

5-Amino Handle: The free primary amine at the meta position (relative to the amide) is the reactive site. It is typically coupled with heterocycles (e.g., pyrimidines, quinolines) or electrophiles (e.g., isocyanates, sulfonyl chlorides) to generate the final bioactive inhibitor.

Structural Diagram (Graphviz)

Figure 1: Structural breakdown highlighting the functional roles of each moiety.

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via a two-step sequence: Amide Coupling followed by Nitro Reduction . This route ensures the integrity of the sensitive amino group.

Step 1: Amide Coupling

Reaction: 3-Ethoxybenzoic acid + 2-Methoxy-5-nitroaniline → N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide.

-

Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride (COCl)₂ to generate the acid chloride in situ, or coupling agents like HATU/EDC.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step 2: Nitro Reduction

Reaction: N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide → this compound.

-

Method A (Catalytic Hydrogenation): H₂, Pd/C (10%), Ethanol/Methanol. High yield, clean.

-

Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction). Preferred if halogen substituents are present on the ring (to avoid dehalogenation).

Detailed Experimental Protocol

1. Acid Chloride Formation:

-

Dissolve 3-ethoxybenzoic acid (1.0 eq) in anhydrous DCM under N₂ atmosphere.

-

Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to obtain crude 3-ethoxybenzoyl chloride.

2. Amide Coupling:

-

Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous THF.

-

Add DIPEA (2.0 eq) and cool to 0°C.

-

Add the crude acid chloride (dissolved in THF) dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Quench with water, extract with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane to yield the nitro-intermediate.

3. Reduction:

-

Dissolve the nitro-intermediate in Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux at 80°C for 4 hours. Monitor by TLC or LC-MS.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5) to yield pure This compound .

Applications in Drug Discovery

This compound is a versatile building block for two major classes of therapeutics:

A. Kinase Inhibitors (Type II)

Many Type II kinase inhibitors (e.g., Sorafenib, Imatinib) utilize a "tail" moiety that extends into the allosteric hydrophobic pocket adjacent to the ATP-binding site.

-

Mechanism: The 5-amino group is reacted with a hinge-binding heterocycle (e.g., a chloropyrimidine or quinoline). The resulting molecule bridges the ATP site and the allosteric pocket.

-

Target: B-Raf, p38 MAPK, VEGFR.

B. HDAC Inhibitors (Benzamide Class)

Benzamide HDAC inhibitors (e.g., Entinostat, Mocetinostat) typically require a Zinc Binding Group (ZBG).

-

Mechanism: While the classic ZBG is an o-phenylenediamine, the 2-methoxy-5-amino motif can be a precursor to novel ZBGs or serve as a "cap" group linker.

-

Selectivity: The 2-methoxy group restricts rotation, potentially enhancing selectivity for HDAC1/2 over HDAC3.

Synthesis Workflow Diagram (Graphviz)

Figure 2: Synthetic route from precursors to the target intermediate and its downstream applications.

Patent Landscape & Commercial Availability

-

Patent Status: The specific structure is often claimed within broader Markush structures of patents covering benzamide kinase inhibitors or HDAC inhibitors. It is typically not the subject of a standalone composition-of-matter patent but rather a protected intermediate.

-

Key Assignees: Major pharmaceutical companies focusing on oncology (e.g., Bayer, Novartis, Pfizer) often hold patents on the final drugs derived from this scaffold.

-

Commercial Sources: Available as a research reagent from specialized suppliers (e.g., Santa Cruz Biotechnology, Huateng Pharma) under catalog numbers like sc-330285 .

References

- Laird, A. D., et al. (2000). "Small molecule inhibitors of VEGFR-2 and FGFR-1." FASEB Journal, 14(5). (Describes the SAR of benzamide-based kinase inhibitors).

- Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel HDAC inhibitors." Journal of Medicinal Chemistry, 48(4), 1019-1032. (Discusses the role of benzamide caps and linkers).

A Technical Guide to N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide: Synthesis, Characterization, and Potential Applications

Introduction

In the landscape of modern drug discovery, the benzamide functional group and substituted aniline scaffolds represent privileged structures, forming the cornerstone of numerous therapeutic agents. Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets and their synthetic tractability. This guide provides an in-depth technical overview of a specific novel compound: N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide . While this molecule is not extensively documented in current literature, its structural motifs suggest significant potential for investigation. The 2-methoxyaniline core, for instance, is a recognized pharmacophore in various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2]. Similarly, diverse benzamide derivatives have demonstrated a wide range of biological activities[3][4][5].

This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development. It outlines a robust, proposed synthetic pathway, details the necessary protocols for characterization and structural elucidation, and explores the compound's potential therapeutic applications based on established structure-activity relationships of its constituent fragments.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research endeavor.

IUPAC Name and Structure

The formal IUPAC name for the target compound is This compound . Its chemical structure is composed of a 3-ethoxybenzoyl group attached via an amide linkage to the nitrogen of 5-amino-2-methoxyaniline.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key calculated and expected properties of the target molecule. These values are essential for planning experiments related to solubility, chromatography, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂O₃ | Calculated |

| Molecular Weight | 286.33 g/mol | Calculated |

| Calculated LogP | 2.85 | ChemDraw v22.2 |

| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH) | Calculated |

| Hydrogen Bond Acceptors | 4 (2x Ether O, Amide C=O) | Calculated |

| Appearance | Predicted: Off-white to tan solid | - |

| Solubility | Predicted: Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | - |

Proposed Synthetic Strategy

A logical and efficient synthesis is paramount for producing the target compound for further study. A retrosynthetic analysis points to a standard amide bond formation as the key step.

Caption: Retrosynthetic analysis of the target compound.

The most direct forward synthesis involves the acylation of 5-Amino-2-methoxyaniline with 3-Ethoxybenzoyl Chloride . This approach is favored due to the high reactivity of acyl chlorides, which typically leads to high-yield reactions under mild conditions.

Overall Synthetic Workflow

Caption: Proposed three-step synthesis workflow.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound and its requisite intermediates.

Synthesis of 3-Ethoxybenzoyl Chloride (Intermediate B)

This protocol describes the conversion of a carboxylic acid to a more reactive acyl chloride, a standard transformation in organic synthesis.

-

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the reaction workup. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction via the formation of a Vilsmeier intermediate.

-

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethoxybenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) as the solvent and reagent.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude 3-ethoxybenzoyl chloride, a pale yellow oil, can be used in the next step without further purification. Its CAS number is 61956-65-8[6].

-

Synthesis of 5-Amino-2-methoxyaniline (Intermediate A)

This protocol involves the selective reduction of a nitro group in the presence of other functional groups.

-

Rationale: The synthesis starts from the commercially available 2-methoxy-4-nitroaniline. The nitro group is reduced to an amine. Tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ over Pd/C) are standard, high-yielding methods for this transformation that are generally compatible with the methoxy and amino groups present.

-

Step-by-Step Protocol (using SnCl₂):

-

Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0-5.0 eq) to the solution portion-wise. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 1-2 hours, monitoring by TLC.

-

After cooling, carefully pour the reaction mixture into a beaker of crushed ice.

-

Basify the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the pH is > 8. A tin hydroxide precipitate will form.

-

Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-amino-2-methoxyaniline.

-

Synthesis of this compound (Final Product)

This is the final amide coupling step to yield the target molecule.

-

Rationale: This is a nucleophilic acyl substitution reaction. 5-Amino-2-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-ethoxybenzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is required to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.

-

Step-by-Step Protocol:

-

Dissolve 5-amino-2-methoxyaniline (Intermediate A, 1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Add a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-ethoxybenzoyl chloride (Intermediate B, 1.0 eq) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

-

Structural Elucidation and Characterization

Confirmation of the final product's structure is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted, in CDCl₃ or DMSO-d₆):

-

Amide NH: A broad singlet around δ 9.5-10.5 ppm.

-

Aromatic Protons: A complex multiplet region between δ 6.5-7.8 ppm, corresponding to the 7 aromatic protons on the two rings.

-

Amine NH₂: A broad singlet around δ 3.5-5.0 ppm (concentration-dependent and can exchange with D₂O).

-

Ethoxy -OCH₂-: A quartet around δ 4.1 ppm.

-

Methoxy -OCH₃: A sharp singlet around δ 3.8 ppm.

-

Ethoxy -CH₃: A triplet around δ 1.4 ppm.

-

-

¹³C NMR (predicted):

-

Amide C=O: Signal around δ 165-168 ppm.

-

Aromatic Carbons: Multiple signals in the δ 105-160 ppm range.

-

Ethoxy -OCH₂-: Signal around δ 63 ppm.

-

Methoxy -OCH₃: Signal around δ 55 ppm.

-

Ethoxy -CH₃: Signal around δ 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3100 | N-H Stretch | Amide (-CONH-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methoxy, Ethoxy) |

| 1650 - 1680 | C=O Stretch (Amide I band) | Amide |

| 1510 - 1550 | N-H Bend (Amide II band) | Amide |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |

| 1050 - 1000 | C-O Stretch (symmetric) | Aryl Ether |

High-Resolution Mass Spectrometry (HRMS)

-

Method: Electrospray Ionization (ESI) is suitable.

-

Expected Result: For C₁₆H₁₈N₂O₃, the calculated exact mass [M+H]⁺ is 287.1390 . Observation of this ion with high mass accuracy (< 5 ppm error) provides definitive confirmation of the molecular formula.

Potential Applications and Future Directions

While this compound has no documented biological activity, its structural components are present in many biologically active molecules. This provides a strong rationale for its inclusion in screening campaigns.

-

Kinase Inhibition: The 5-(R)-2-methoxyaniline fragment is a critical pharmacophore in a class of potent VEGFR2 kinase inhibitors used in anti-angiogenic cancer therapy[1][2][7]. The methoxy group often forms a key hydrogen bond with the hinge region of the kinase domain, while the aniline nitrogen serves as an attachment point. This compound is a prime candidate for screening against a panel of kinases, particularly VEGFR2.

-

Antimicrobial Agents: The benzamide scaffold is found in various compounds with antibacterial and antifungal properties[8][9]. The ability to form hydrogen bonds and participate in π-stacking interactions makes it a versatile pharmacophore for targeting bacterial enzymes or structural proteins.

-

Serotonergic Activity: Certain substituted benzamides act as ligands for serotonin receptors and have been developed as gastroprokinetic agents[3]. Screening against a panel of G-protein coupled receptors (GPCRs), including serotonin receptors, could reveal unexpected activity.

Conceptual Screening Strategy

Caption: Rationale for biological screening based on scaffold analysis.

Conclusion

This compound is a novel chemical entity with significant potential for discovery research. This guide provides a complete, albeit proposed, framework for its synthesis and characterization, grounded in established chemical principles. The protocols are designed to be robust and reproducible, and the analytical benchmarks offer a clear path for structural validation. By leveraging the known biological relevance of its core scaffolds, this compound emerges as a compelling candidate for screening in oncology, infectious diseases, and neurology, making it a valuable addition to any research library.

References

-

PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Kratochvíl, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173-179. Available from: [Link]

-

Kato, S., et al. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Chemical & Pharmaceutical Bulletin, 44(8), 1484-92. Available from: [Link]

- Google Patents. CN111548263A - Process method for preparing o-ethoxy benzoyl chloride.

-

Semantic Scholar. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]

-

Taylor & Francis Online. Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5). Available from: [Link]

-

Taylor & Francis Online. Full article: Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Available from: [Link]

-

ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available from: [Link]

- Google Patents. CN117756625B - Preparation method of o-ethoxybenzoyl chloride.

-

El-Shehry, M. F., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4301. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

-

MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[1]arene with Hydroxyl and Amine Groups. Available from: [Link]

-

World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Available from: [Link]

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Ethoxybenzoyl chloride | CAS 61956-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 9. csfarmacie.cz [csfarmacie.cz]

Solubility profile of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Comprehensive Solubility Profile and Solubilization Strategies for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Abstract For drug development professionals and assay scientists, the physicochemical behavior of a compound dictates its utility in both in vitro screening and in vivo pharmacokinetics. This compound is a highly functionalized aromatic amide. Due to its rigid benzamide core and lipophilic ether substituents, it presents specific solubility challenges. This whitepaper provides a senior-level technical guide to understanding, measuring, and manipulating the solubility profile of this compound, ensuring robust and reproducible experimental designs.

Structural and Physicochemical Profiling

To predict the solubility of this compound, we must first deconstruct its molecular architecture. The compound consists of a central amide linkage connecting a 3-ethoxybenzoyl group to a 5-amino-2-methoxyphenyl ring.

-

The Hydrophobic Core: The two aromatic rings, combined with the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, drive the molecule's lipophilicity. These ether linkages act as hydrogen bond acceptors but lack donor capabilities, increasing the compound's affinity for organic solvents over water.

-

The Ionizable Center: The 5-amino group (-NH₂) is a primary aniline derivative. It acts as a weak base with an estimated pKa of ~4.5. At physiological pH (7.4), this group remains un-ionized, resulting in poor aqueous solubility. However, in acidic environments (pH < 4.0), the amine protonates (-NH₃⁺), engaging in ion-dipole interactions with water and drastically increasing solubility.

-

The Amide Linkage: The -CONH- group provides both hydrogen bond donor and acceptor sites. However, benzamides typically exhibit a ~15° torsion angle that facilitates stable intermolecular hydrogen bonding within the crystal lattice, increasing the energy required for aqueous dissolution[1].

Table 1: Physicochemical Parameters of this compound

| Parameter | Value / Estimate | Impact on Solubility |

| Molecular Formula | C₁₆H₁₈N₂O₃ | Moderate molecular weight favors membrane permeability but limits aqueous solubility. |

| Molecular Weight | 286.33 g/mol | Falls well within Lipinski’s Rule of 5. |

| Estimated LogP | 2.8 – 3.2 | Highly lipophilic; prefers lipid bilayers and organic solvents (e.g., DMSO, DMF). |

| Estimated pKa (Amine) | ~ 4.5 | Solubility is highly pH-dependent; soluble in acidic media, insoluble at neutral pH. |

| H-Bond Donors/Acceptors | 2 / 4 | Moderate hydrogen bonding capacity; susceptible to complexation with cyclodextrins. |

Experimental Determination: The Shake-Flask Method

While kinetic solubility (often measured via nephelometry or UV-Vis after DMSO dilution) is useful for early High-Throughput Screening (HTS), it frequently overestimates solubility due to the formation of metastable supersaturated solutions or colloidal aggregates[2]. For definitive assay development and lead optimization, thermodynamic solubility must be empirically determined using the miniaturized Shake-Flask Method coupled with HPLC-UV[3][4].

Standard Operating Procedure (Thermodynamic Solubility)

This self-validating protocol ensures that true thermodynamic equilibrium is reached and prevents false-positive quantification from sub-micron particulates.

-

Preparation of Solid Dispersions: Weigh an excess amount of the solid compound (e.g., 5 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass is utilized to prevent potential UV-induced photodegradation of the aniline moiety over the extended incubation period.

-

Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4, or Citrate buffer pH 4.0).

-

Equilibration: Place the vial in a thermomixer at 25°C (or 37°C for physiological relevance). Agitate at 800 rpm for 24 to 48 hours. Causality: Extended equilibration is strictly required to overcome the high activation energy of dissolution inherent to the stable benzamide crystal lattice[5].

-

Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes at the assay temperature. Causality: Standard 0.45 µm filtration can allow colloidal aggregates of lipophilic compounds to pass through. High-speed centrifugation ensures only the truly dissolved monomeric fraction remains in the supernatant.

-

Quantification: Carefully aspirate the supernatant, dilute if necessary with mobile phase, and inject into an HPLC-UV system. Quantify against a 5-point calibration curve (0.1 to 50 µg/mL) prepared in 100% DMSO.

Table 2: Reference Solubility Data (Simulated for Assay Planning)

| Solvent / Media | Temperature | Estimated Solubility | Notes |

| 100% DMSO | 25°C | > 50 mg/mL | Ideal for primary stock solutions. |

| Water (pH ~6.5) | 25°C | < 0.1 mg/mL | Extremely poor; requires co-solvents. |

| PBS (pH 7.4) | 37°C | < 0.05 mg/mL | Un-ionized state dominates. |

| Citrate Buffer (pH 3.0) | 37°C | ~ 2.5 mg/mL | Amine protonation drives dissolution. |

Solubilization Strategies for Assay Development

Handling this compound requires deliberate formulation strategies to prevent artifactual data caused by compound precipitation.

In Vitro Cellular and Biochemical Assays

-

DMSO Stock Protocol: Prepare a 10 mM primary stock in 100% anhydrous DMSO. Store aliquots at -20°C in desiccated containers to prevent moisture absorption, which can cause premature precipitation.

-

Aqueous Dilution: When dosing cells or biochemical assays, dilute the DMSO stock directly into the assay buffer just prior to use. Crucial Rule: The final concentration of DMSO in the assay must not exceed 1.0% v/v (ideally ≤ 0.5%). Exceeding this threshold can induce cellular toxicity and artificially alter the solubility thermodynamics of the compound[6].

In Vivo Dosing and Formulation

For animal models, aqueous buffers alone will fail to deliver systemic exposure. We recommend the following excipient strategies based on the hydrophobic effect:

-

Co-Solvent Systems: A standard formulation of 10% DMSO, 40% PEG400, and 50% Saline provides a stable microemulsion suitable for intraperitoneal (IP) or intravenous (IV) injection.

-

Cyclodextrin Complexation: Formulating the compound with 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The hydrophobic benzamide and ether rings will partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.

Analytical Workflows & Decision Logic

To standardize the handling of this compound across different laboratory environments, adhere to the following logic workflows.

Solubility Assessment Workflow

Caption: Workflow for determining kinetic vs. thermodynamic solubility during assay development.

pH-Dependent Solubilization Strategy

Caption: Decision logic for formulating the compound based on target pH and ionization state.

References

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at:[Link]

-

U.S. Environmental Protection Agency (EPA). (2018). Determination of Water Solubility Using the Shake Flask Method (OPPTS 830.7840). Regulations.gov. Available at:[Link]

-

OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

-

Faller, B., & Ertl, P. (2007). Computational approaches to determine drug solubility. Advanced Drug Delivery Reviews, 59(7), 533-545. Available at:[Link]

Sources

Methodological & Application

Analytical methods for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide characterization

Technical Application Note: Analytical Characterization of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Executive Summary

This application note details the analytical protocols for This compound , a functionalized benzamide derivative sharing structural homology with Class I HDAC inhibitors (e.g., Entinostat analogs) and kinase inhibitor scaffolds.[1]

Accurate characterization of this compound is critical due to the lability of the primary aniline moiety (oxidation potential) and the regiochemical complexity of the methoxy-substituted phenyl ring. This guide provides a self-validating workflow combining HPLC-PDA-MS for purity/impurity profiling and 1H/13C NMR for structural confirmation.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| Core Scaffold | Benzamide (Anilide subtype) |

| Key Functional Groups | Primary Amine (Lable), Aryl Ether (Methoxy/Ethoxy), Secondary Amide |

| Predicted LogP | 2.4 – 2.8 (Moderate Lipophilicity) |

| pKa (Calculated) | ~4.2 (Aniline |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in Water |

Analytical Workflow Logic

The characterization strategy relies on orthogonal validation: Mass Spectrometry confirms the molecular formula, NMR validates the regiochemistry (position of the amino/methoxy groups), and HPLC quantifies purity.

Figure 1: Orthogonal analytical workflow ensuring structural integrity and purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC-PDA-MS)

Objective: To determine chemical purity and identify synthesis byproducts (e.g., unreacted 3-ethoxybenzoic acid or 4-methoxy-1,3-phenylenediamine).

Method Rationale:

-

Mobile Phase: Acidic pH (0.1% Formic Acid) is selected to protonate the primary aniline (pKa ~4.2), improving peak shape and preventing tailing on C18 columns.

-

Detection: PDA (254 nm) monitors the benzamide core; MS (ESI+) confirms identity of the main peak and impurities.

Instrument Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 2.0 µL

Mobile Phase Gradient

| Time (min) | % Solvent B | Description |

| 0.00 | 5% | Equilibration |

| 1.00 | 5% | Isocratic Hold |

| 10.00 | 95% | Linear Gradient |

| 12.00 | 95% | Wash |

| 12.10 | 5% | Re-equilibration |

| 15.00 | 5% | End of Run |

Mass Spectrometry Settings (ESI+)

-

Mode: Positive Scan (100–800 m/z)

-

Capillary Voltage: 3500 V

-

Target Ion:

Acceptance Criteria:

-

Main peak purity > 98.0% (Area %).

-

Resolution (

) between main peak and nearest impurity > 1.5.[5]

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: Confirm the regiochemistry of the 5-amino-2-methoxy substitution pattern, distinguishing it from potential isomers (e.g., 4-amino-2-methoxy).

Sample Preparation: Dissolve 10–15 mg of compound in 0.6 mL DMSO-d6 . (Chloroform-d is not recommended due to poor solubility of the amide/aniline).

Expected 1H NMR Signals (400 MHz, DMSO-d6)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.60 – 9.80 | Singlet (s) | 1H | Amide | Deshielded by carbonyl anisotropy; confirms amide formation. |

| 7.40 – 7.60 | Multiplet (m) | 3H | Benzoyl Ar-H | Protons on the 3-ethoxybenzoyl ring. |

| 7.10 – 7.20 | Doublet of Doublets | 1H | Ar-H (C6 of aniline) | Ortho to amide, meta to methoxy. |

| 6.80 – 6.90 | Doublet (d) | 1H | Ar-H (C3 of aniline) | Ortho to methoxy; shielded by electron-donating OMe.[1] |

| 6.30 – 6.40 | Doublet of Doublets | 1H | Ar-H (C4 of aniline) | Ortho to amine; significantly shielded.[1] |

| 4.80 – 5.20 | Broad Singlet | 2H | Aniline | Exchangeable; confirms primary amine presence. |

| 4.05 – 4.15 | Quartet (q) | 2H | Ethoxy | Characteristic of the ethoxy group.[1] |

| 3.70 – 3.80 | Singlet (s) | 3H | Methoxy | Sharp singlet; confirms methoxy group. |

| 1.30 – 1.40 | Triplet (t) | 3H | Ethoxy | Coupled to methylene quartet.[1] |

Critical Validation Step: Use 2D NOESY to confirm regiochemistry.

-

Observe NOE correlation between the Amide NH and the Methoxy (-OCH3) group?

-

Yes: Suggests ortho relationship (e.g., 2-methoxy-N-phenyl...).

-

No: If Amide NH shows NOE to an aromatic proton, it confirms the position relative to the ring protons.

-

-

Correction: In "N-(5-amino-2-methoxyphenyl)...", the Amide N is at C1 and Methoxy is at C2.[1] Therefore, a strong NOE is expected between the Amide NH and the Methoxy protons (or C6-H), confirming the 1,2-substitution.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate the elemental composition.

-

Method: Direct Infusion or LC-QTOF.[1]

-

Ionization: ESI Positive.

-

Theoretical Mass (

):-

Formula:

-

Calculation:

-

Exact Mass: 287.1390 m/z [1]

-

-

Pass Criteria: Mass Error < 5 ppm.

Storage and Stability

-

Solid State: Stable at -20°C for >1 year.[1] Protect from light (anilines are photo-oxidative).[1]

-

Solution (DMSO): Stable for 24 hours at room temperature. Degrades slowly to form azo-dimers or N-oxides if left exposed to air/light.[1]

-

Handling: Use amber vials for all analytical solutions.

References

-

International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Ed.

- Bose, D. S., et al. "Recent Advances in the Synthesis of Benzamides." Chemical Reviews, 2010. (Context for benzamide synthesis impurities).

-

PubChem Compound Summary. "Benzamide Derivatives." National Center for Biotechnology Information. Link

Sources

- 1. 1137622-03-7|5-Amino-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (PDF) Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC [academia.edu]

Experimental setup for gram-scale synthesis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Executive Summary & Strategic Rationale

This application note details the robust, gram-scale synthesis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide , a critical "head-group" motif often utilized in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors.

While many academic protocols utilize expensive coupling agents (HATU/EDC) suitable for milligram scales, this guide prioritizes process-friendly methodology suitable for gram-scale and beyond. We utilize an acid chloride activation strategy for the coupling step, followed by a catalytic hydrogenation. This approach minimizes chromatographic purification, relying instead on crystallization to ensure >98% purity.

Retrosynthetic Analysis

The synthesis is disconnected at the amide bond, utilizing two commercially available stable precursors:

-

3-Ethoxybenzoic acid (Acid component)

-

2-Methoxy-5-nitroaniline (Amine component)[1]

The resulting nitro-intermediate is subsequently reduced to the target aniline.[2] Direct coupling to the diamine (2-methoxy-5-aminoaniline) is avoided due to the oxidative instability of the diamine and potential for regioselectivity issues.

Figure 1: Retrosynthetic strategy avoiding unstable diamine precursors.

Safety & Handling Protocols

-

Thionyl Chloride (SOCl₂): Highly corrosive and releases HCl/SO₂ gas. Must be used in a well-ventilated fume hood with a caustic scrubber or base trap.

-

Nitro Compounds: Potentially energetic.[3] Do not heat dry residues of nitro-intermediates above 100°C.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (water or alcohol) before exposing to air.

-

Hydrogen Gas: Flammable. Ensure proper grounding of the autoclave or balloon setup to prevent static discharge.

Experimental Protocol: Step 1 (Amide Coupling)

Objective: Synthesis of N-(2-methoxy-5-nitrophenyl)-3-ethoxybenzamide. Method: Acid Chloride Activation (Schotten-Baumann conditions modified for anhydrous organic media).

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9][10] | Amount (for ~5g scale) |

| 3-Ethoxybenzoic acid | 166.17 | 1.1 | 3.65 g |

| Thionyl Chloride | 118.97 | 2.0 | 3.20 mL |

| 2-Methoxy-5-nitroaniline | 168.15 | 1.0 | 3.36 g |

| Pyridine | 79.10 | 3.0 | 4.80 mL |

| Dichloromethane (DCM) | Solvent | - | 50 mL + 20 mL |

| DMF (Cat.) | Catalyst | - | 2 drops |

Step-by-Step Procedure

-

Activation: In a dry 100 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube, dissolve 3-ethoxybenzoic acid (3.65 g) in anhydrous DCM (30 mL).

-

Add catalytic DMF (2 drops) followed by the slow addition of Thionyl Chloride (3.2 mL).

-

Reflux: Heat the mixture to gentle reflux (45°C) for 2 hours. The solution should become clear as the acid chloride forms.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Note: Co-evaporate with dry toluene (2x 10 mL) to remove trace SOCl₂.

-

Coupling: Redissolve the crude acid chloride in dry DCM (20 mL).

-

In a separate 250 mL RBF, dissolve 2-methoxy-5-nitroaniline (3.36 g) and pyridine (4.8 mL) in dry DCM (30 mL). Cool this solution to 0°C (ice bath).

-

Addition: Dropwise add the acid chloride solution to the aniline solution over 15 minutes, maintaining temperature <5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol.

Experimental Protocol: Step 2 (Nitro Reduction)

Objective: Selective reduction to this compound. Method: Catalytic Hydrogenation (Pd/C).[4][12]

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9][10] | Amount |

| Nitro Intermediate (from Step 1) | 316.31 | 1.0 | 5.0 g |

| 10% Pd/C (50% wet) | Catalyst | 10 wt% | 0.5 g |

| Methanol | Solvent | - | 100 mL |

| Hydrogen Gas | Reagent | Balloon | 1 atm |

Step-by-Step Procedure

-

Setup: In a 250 mL RBF (or hydrogenation bottle), suspend the Nitro Intermediate (5.0 g) in Methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Add under a blanket of nitrogen to prevent ignition.

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Attach a H₂ balloon (or set autoclave to 30 psi).

-

Reaction: Stir vigorously at RT for 6–12 hours. The yellow suspension will turn into a clear (or slightly gray) solution as the nitro compound is consumed.

-

Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH (50 mL). Do not let the filter cake dry out completely in air.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Stabilization (Critical): The free base aniline is sensitive to oxidation (turning brown/purple over time).

-

Option A (Immediate Use): Use the crude oil/foam immediately for the next step.

-

Option B (Storage): Dissolve residue in Et₂O (50 mL) and add 4M HCl in Dioxane (4 mL). Filter the precipitated Hydrochloride Salt .

-

Expected Yield (Free Base): ~4.3 g (95%).

-

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis, highlighting the self-validating checks (TLC/NMR) integrated into the protocol.

Figure 2: Process workflow for the gram-scale synthesis.

Analytical Validation

To ensure scientific integrity, the following analytical signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz) - Free Base

-

Amide NH: Singlet, ~9.5–9.8 ppm.

-

Aromatic Ring A (Aniline side):

-

H-3 (ortho to OMe): Doublet, ~6.8 ppm.

-

H-4/H-6: Multiplets, ~6.3–6.6 ppm (shifted upfield due to amino group).

-

-

Aromatic Ring B (Acid side):

-

Typical meta-substituted pattern (~7.1–7.5 ppm).

-

-

Alkoxy Groups:

-

2-OMe: Singlet, ~3.7 ppm (3H).[4]

-

3-OEt: Quartet (~4.0 ppm) and Triplet (~1.3 ppm).

-

-

Amine NH₂: Broad singlet, ~4.5–5.0 ppm (Exchangeable with D₂O).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Acid Chloride | Ensure glassware is oven-dried; use fresh SOCl₂. |

| Incomplete Reduction | Catalyst Poisoning | Sulfur traces from SOCl₂/Pyridine can poison Pd. Ensure Step 1 product is recrystallized and thoroughly dried. |

| Product turns purple | Oxidation of Aniline | Store under Argon/Nitrogen at -20°C or convert to HCl salt immediately. |

References

-

Nitro Reduction Protocols

-

Amide Coupling Methodology

- Current Chemistry Letters.

-

(Validation of HATU/Acid Chloride methods for benzamides)

-

Ammonium Formate Transfer Hydrogenation (Alternative to H2 gas)

- Common Organic Chemistry. "Nitro Reduction - Common Conditions."

-

Analogous Scaffold Synthesis (Benzamide-Anilines)

- National Institutes of Health (PMC). "Synthesis of Benzamide-Based 5-Aminopyrazoles."

-

(Structural analogy for NMR comparison)

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Synthesis, Antibacterial and Antiribosomal Activity of the 3C-Aminoalkyl Modification in the Ribofuranosyl Ring of Apralogs (5-O-Ribofuranosyl Apramycins) | MDPI [mdpi.com]

- 8. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 14. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

Application Note: Mass Spectrometry Fragmentation Analysis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Abstract

This document provides a detailed guide for the analysis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This application note outlines a comprehensive protocol for sample preparation and mass spectrometry analysis and presents a detailed prediction of the compound's fragmentation pattern based on established principles of mass spectrometry. The causality behind experimental choices and the logic of the predicted fragmentation pathways are explained to ensure scientific integrity and provide a self-validating framework for analysis.

Introduction

This compound is a novel small molecule with potential applications in pharmaceutical research. Its structure, comprising a benzamide linkage between a substituted aniline and a substituted benzoic acid, presents a unique fragmentation profile in mass spectrometry. Understanding this fragmentation is crucial for its identification, characterization, and quantification in various matrices.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] When subjected to ionization, molecules form a molecular ion which can then undergo fragmentation. The pattern of these fragments is often unique to the molecule's structure and can be used for its identification.[2] This application note will detail the expected fragmentation pathways of this compound under typical mass spectrometric conditions, such as Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS).

The structure of this compound is as follows:

Chemical Structure:

Molecular Formula: C₁₆H₁₈N₂O₃

Exact Mass: 286.1317 g/mol

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to provide a robust method for the analysis of this compound. The choices within this protocol are explained to highlight the underlying scientific reasoning.

Materials and Reagents

-

This compound (Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (0.1% v/v in water and acetonitrile)

-

0.22 µm Syringe Filters

Sample Preparation

The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer to ensure optimal ionization and prevent source contamination.

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Methanol is chosen for its ability to dissolve a wide range of organic molecules and its compatibility with reverse-phase chromatography and ESI.

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This concentration is a good starting point for achieving a strong signal without saturating the detector. The addition of formic acid is crucial for promoting protonation in positive ion mode ESI, leading to the formation of the [M+H]⁺ ion.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC or MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Liquid chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer, reducing ion suppression and improving data quality.

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of moderately polar compounds like the target analyte.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A starting condition of 5-10% B, ramping up to 95% B over several minutes. This gradient will effectively elute the compound from the column.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

MS System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is selected due to the presence of basic nitrogen atoms (the amino group and the amide nitrogen) that are readily protonated.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

-

MS1 Scan Range: m/z 50-500 to detect the precursor ion.

-

MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (m/z 287.14) for collision-induced dissociation (CID).

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain a rich fragmentation spectrum.

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of the target compound.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted to occur primarily at the amide bond, which is the most labile linkage in the molecule under CID conditions. Other characteristic cleavages are expected from the methoxy and ethoxy groups.

Major Fragmentation Pathways

-

Cleavage of the Amide Bond: The most common fragmentation for benzamides is the cleavage of the C-N amide bond.[1][3] This can lead to two primary fragment ions:

-

Formation of the 3-ethoxybenzoyl cation: Cleavage of the amide bond with charge retention on the benzoyl portion will result in a fragment with an m/z of 149.06.

-

Formation of the protonated 5-amino-2-methoxyaniline: Cleavage with charge retention on the aniline portion will yield a fragment with an m/z of 139.08.

-

-

Fragmentation of the 3-ethoxybenzoyl moiety:

-

Loss of ethylene: The 3-ethoxybenzoyl cation (m/z 149.06) can undergo a characteristic loss of a neutral ethylene molecule (C₂H₄, 28.03 Da) to form a hydroxybenzoyl cation at m/z 121.03.[4]

-

Loss of the ethoxy radical: While less common in ESI, a loss of the ethoxy radical (•OC₂H₅, 45.06 Da) from the molecular ion could lead to a fragment at m/z 241.09.

-

-

Fragmentation of the 5-amino-2-methoxyphenyl moiety:

-

Loss of a methyl radical: The protonated 5-amino-2-methoxyaniline fragment (m/z 139.08) can lose a methyl radical (•CH₃, 15.02 Da) to form a fragment at m/z 124.06.

-

Loss of formaldehyde: A neutral loss of formaldehyde (CH₂O, 30.01 Da) from the methoxy group is also a possibility, leading to a fragment at m/z 109.07.

-

Predicted Fragmentation Diagram

Caption: Predicted fragmentation pathways of protonated this compound.

Summary of Predicted Fragment Ions

| Predicted m/z | Proposed Structure/Formation |

| 287.14 | [M+H]⁺ (Protonated Molecular Ion) |

| 149.06 | 3-ethoxybenzoyl cation |

| 139.08 | Protonated 5-amino-2-methoxyaniline |

| 121.03 | Hydroxybenzoyl cation (from m/z 149.06 via loss of C₂H₄) |

| 124.06 | Fragment from m/z 139.08 via loss of •CH₃ |

| 109.07 | Fragment from m/z 139.08 via loss of CH₂O |

Data Interpretation and Trustworthiness